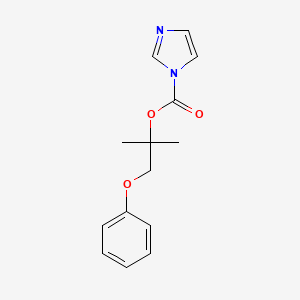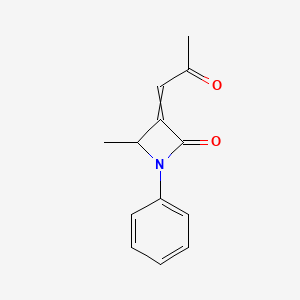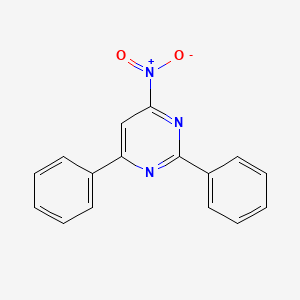
4-Nitro-2,6-diphenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-2,6-diphenylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are known for their significant roles in biological systems, including their presence in nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-2,6-diphenylpyrimidine typically involves the condensation of benzaldehyde derivatives with appropriate nitriles or amidines. One common method includes the reaction of 4-nitrobenzaldehyde with benzamidine hydrochloride in the presence of a base such as potassium hydroxide. The reaction is usually carried out in ethanol under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-2,6-diphenylpyrimidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Acylation: The amino derivatives can be acetylated to form N-acyl derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Acylation: Acetic anhydride in the presence of a base.
Major Products:
Reduction: 4-Amino-2,6-diphenylpyrimidine.
Substitution: Halogenated derivatives.
Acylation: N-acyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 4-Nitro-2,6-diphenylpyrimidine varies depending on its application. In medicinal chemistry, it has been shown to modulate the expression of utrophin, a protein that can compensate for the lack of dystrophin in Duchenne muscular dystrophy. This modulation occurs through a novel mechanism distinct from other known utrophin modulators, involving specific molecular targets and pathways .
Comparison with Similar Compounds
2,4,6-Triphenylpyrimidine: Similar structure but lacks the nitro group.
4-Amino-2,6-diphenylpyrimidine: Reduction product of 4-Nitro-2,6-diphenylpyrimidine.
Pyrimido[4,5-d]pyrimidines: Bicyclic analogs with different biological properties.
Uniqueness: this compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and its applications in diverse fields make it a compound of significant interest .
Properties
CAS No. |
106119-63-5 |
|---|---|
Molecular Formula |
C16H11N3O2 |
Molecular Weight |
277.28 g/mol |
IUPAC Name |
4-nitro-2,6-diphenylpyrimidine |
InChI |
InChI=1S/C16H11N3O2/c20-19(21)15-11-14(12-7-3-1-4-8-12)17-16(18-15)13-9-5-2-6-10-13/h1-11H |
InChI Key |
BLRBIMAJESERQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,11-dioxa-4-azatricyclo[6.4.0.02,6]dodeca-1(12),2(6),3,7,9-pentaene](/img/structure/B14316241.png)
![3-[(2,3-Dimethylbut-3-en-2-yl)disulfanyl]-2,3-dimethylbut-1-ene](/img/structure/B14316243.png)
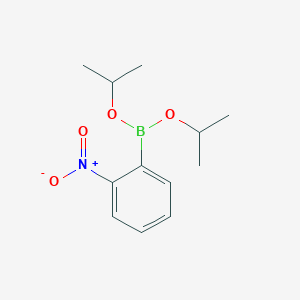
![1-[12-(2,2,6,6-Tetramethylpiperidin-4-yl)dodecyl]pyrrolidine-2,5-dione](/img/structure/B14316252.png)
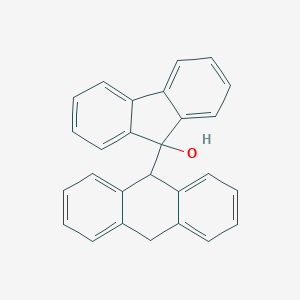


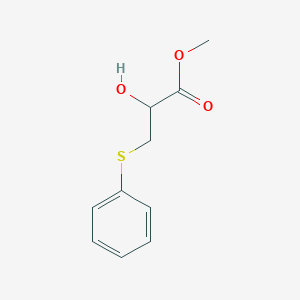

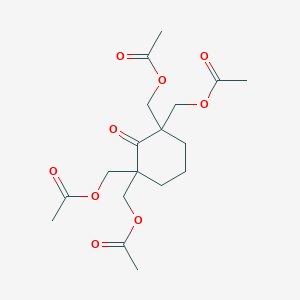
![1-(1-{2-[(Prop-2-yn-1-yl)oxy]phenyl}ethenyl)-1H-imidazole](/img/structure/B14316286.png)
